CL-316243
Overview
Description
Mechanism of Action
Target of Action
CL-316243 is a highly potent selective agonist of the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of lipolysis and thermogenesis in brown adipose tissue .
Mode of Action
As a selective β3-adrenoceptor agonist, this compound binds to the β3-adrenoceptors, stimulating them and initiating a cascade of biochemical reactions . This interaction leads to an increase in lipolysis in adipocytes and thermogenesis in brown adipose tissue .
Biochemical Pathways
The activation of β3-adrenoceptors by this compound leads to a series of changes in biochemical pathways. It stimulates adipocyte lipolysis and increases brown adipose tissue thermogenesis . This results in an increase in the metabolic rate . The exact biochemical pathways affected by this compound are still under investigation .
Pharmacokinetics
It is known that the compound is highly potent, with an ec50 of 3 nm , indicating a strong interaction with its target, the β3-adrenoceptor.
Result of Action
The activation of β3-adrenoceptors by this compound leads to a decrease in body weight and an improvement in peripheral glucose metabolism . It also increases brown adipose tissue thermogenesis and metabolic rate, and decreases blood insulin and glucose levels . These effects suggest that this compound has potential therapeutic applications in the treatment of obesity, diabetes, and urge urinary incontinence .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the compound’s effects on body weight and glucose metabolism are observed at both room temperature and colder environments . .
Biochemical Analysis
Biochemical Properties
CL-316243 interacts with the β3-adrenoceptor, a G protein-coupled receptor predominantly found in adipose tissue . The interaction between this compound and the β3-adrenoceptor triggers a cascade of biochemical reactions that lead to the stimulation of adipocyte lipolysis and increased thermogenesis in brown adipose tissue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In adipocytes, it stimulates lipolysis, leading to the breakdown of stored triglycerides into free fatty acids . In brown adipose tissue, this compound increases thermogenesis, the process of heat production, thereby increasing the metabolic rate .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the β3-adrenoceptor. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP levels. The elevated cyclic AMP levels then activate protein kinase A, which in turn phosphorylates and activates hormone-sensitive lipase, leading to the breakdown of triglycerides in adipocytes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, chronic treatment with this compound led to a significant downregulation of retinaldehyde dehydrogenases, including ALDH1A1 in the adipose tissue of MKR mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study using the triple transgenic mouse model of Alzheimer’s disease, this compound was administered at a dose of 1 mg/kg/day. This treatment decreased body weight and improved peripheral glucose metabolism and brown adipose tissue thermogenesis in both non-transgenic and transgenic mice .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, which plays a crucial role in the regulation of lipolysis and thermogenesis in adipose tissue . It interacts with the β3-adrenoceptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels, which then triggers a cascade of biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given that its primary target, the β3-adrenoceptor, is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where it can interact with its target .
Preparation Methods
Chemical Reactions Analysis
CL 316243 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CL 316243 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CL 316243 is unique in its high selectivity for β3-adrenoceptors compared to other adrenergic receptors . Similar compounds include:
BRL 37344: Another β3-adrenoceptor agonist with similar lipolytic and thermogenic effects.
SR 59230A: A β3-adrenoceptor antagonist used in research to study the effects of β3-adrenoceptor activation.
Mirabegron: A β3-adrenoceptor agonist used clinically to treat overactive bladder.
CL 316243 stands out due to its high potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-CFOQQKEYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041004 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138908-40-4 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-316243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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